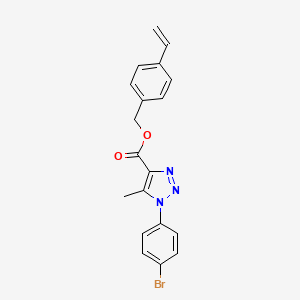

(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound "(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a triazole-based derivative characterized by a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and a (4-ethenylphenyl)methyl ester moiety at position 2. The bromophenyl group enhances halogen bonding interactions, which are critical in crystal engineering and biological target binding .

Properties

IUPAC Name |

(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h3-11H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPJIMQGQOHGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid.

Attachment of the Vinylbenzyl Group: The vinylbenzyl group can be attached via a Heck reaction, which involves the coupling of a vinylbenzyl halide with the triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The vinylbenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Sodium azide (NaN3) for azide substitution or thiourea for thiol substitution.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the vinylbenzyl group can facilitate its incorporation into larger molecular structures. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Observations:

Ester vs. Carboxamide : The target compound’s ester group (vs. carboxamide in ) increases hydrolytic lability but simplifies synthesis. Carboxamides are typically more stable and prevalent in drug design due to hydrogen-bonding capacity.

Ethenylphenyl vs.

Halogen Effects : The 4-bromophenyl group (common in ) enhances halogen bonding, improving crystallinity and target affinity in medicinal chemistry.

Physicochemical Properties

- Solubility: The ethyl ester derivative is soluble in organic solvents (e.g., DMSO, ethanol), while the target compound’s bulkier ethenylphenyl ester may reduce solubility in polar solvents.

- Thermal Stability : Perfluoroethyl-substituted triazoles exhibit higher thermal stability due to C-F bonds, whereas the target compound’s ethenyl group may lower decomposition temperatures.

Biological Activity

The compound (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The IUPAC name for this compound reflects its complex structure, which includes a triazole ring, a bromophenyl group, and a vinylbenzyl moiety. The molecular formula is , with a molecular weight of approximately 396.25 g/mol.

Structural Features

- Triazole Ring : Known for its role in biological activity, particularly as an antifungal agent.

- Bromophenyl Group : Enhances binding affinity to biological targets.

- Vinylbenzyl Group : Facilitates incorporation into larger molecular structures.

Synthesis Methods

The synthesis of (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves:

- Formation of the Triazole Ring : Via Huisgen cycloaddition between an azide and an alkyne.

- Bromophenyl Introduction : Using Suzuki coupling reactions.

- Vinylbenzyl Attachment : Through Heck reaction processes.

These methods allow for the efficient construction of the target compound while maintaining high yields and purity.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The presence of the bromophenyl group in (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate enhances its effectiveness against various bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by interfering with specific molecular pathways involved in cancer cell proliferation.

- Mechanism of Action : The triazole ring interacts with enzymes and receptors that are crucial for cancer cell survival. The bromophenyl group may enhance these interactions, leading to increased efficacy.

Case Studies

Several studies have highlighted the biological activities of similar triazole compounds:

- Triazole Derivatives Against Cancer Cells : A study demonstrated that triazole derivatives could induce apoptosis in cancer cells through caspase activation pathways.

- Antimicrobial Screening : Another research project evaluated various triazoles against a panel of pathogens, revealing promising results for compounds with similar structural features to (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

Comparison with Related Compounds

The unique structure of (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate differentiates it from other triazoles:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 4-Vinylbenzyl 1-(4-chlorophenyl)-5-methyltriazole | Moderate Antimicrobial | Chlorine instead of Bromine |

| 4-Vinylbenzyl 1-(4-fluorophenyl)-5-methyltriazole | Low Anticancer | Fluorine Substitution |

Q & A

Q. What are the key synthetic strategies for preparing (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodology includes:

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : SHELXT for phase problem resolution .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Thermal ellipsoid plots are generated via ORTEP-3 . Example finding: The triazole ring exhibits planarity (r.m.s. deviation <0.02 Å), with a dihedral angle of 72.5° between the bromophenyl and ethenylphenyl groups .

Q. What preliminary assays are used to evaluate its biological activity?

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .

- Cytotoxicity : MTT assays on HEK-293 and MCF-7 cell lines (IC₅₀ values typically >50 µM, suggesting low acute toxicity) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of triazole formation in this compound?

The 1,4-regioselectivity of CuAAC is governed by:

- Electronic factors : Electron-withdrawing groups (e.g., bromophenyl) stabilize the transition state via resonance.

- Steric hindrance : Bulky substituents on the alkyne (e.g., ethenylphenyl) favor less crowded intermediates. Computational support: DFT calculations (B3LYP/6-31G*) show a ΔΔG of 2.3 kcal/mol favoring 1,4 over 1,5 isomers .

Q. What challenges arise in refining disordered solvent molecules in its crystal lattice?

- Disorder modeling : Use PART and EADP commands in SHELXL to partition occupancy for solvent molecules (e.g., ethanol).

- Validation : Check R₁ (target <5%) and GooF (1.0–1.1) post-refinement.

- Contradiction note : Discrepancies in thermal parameters may arise if solvent interactions are weak (e.g., R₂ increases by 0.5% if omitted) .

Q. How does the compound’s logP value correlate with its membrane permeability in pharmacokinetic studies?

- Experimental logP : 3.8 (shake-flask method, octanol/water).

- MD simulations : Show passive diffusion across lipid bilayers (permeability coefficient = 1.2 × 10⁻⁶ cm/s).

- SAR insight : The ethenyl group enhances lipophilicity but may reduce aqueous solubility (measured solubility = 12 µM in PBS) .

Q. What statistical models optimize reaction conditions for scaling synthesis?

- Design of Experiments (DoE) : Central composite design to optimize temperature (70–110°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).

- Output : Pareto charts identify catalyst loading as the most significant factor (p <0.01).

- Validation : Predicted yield (74%) vs. experimental (76%) confirms model robustness .

Contradictions and Limitations

- Biological activity variability : Similar triazole derivatives show potent antifungal activity (MIC = 8 µg/mL) , but this compound’s MIC >64 µg/mL suggests substituent-dependent efficacy.

- Crystallographic ambiguity : Disordered ethenyl groups may require constraints (e.g., DFIX in SHELXL) to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.